Surface Binding Mode Differentiation: Covalent Anchoring of Monocarboxylated Porphyrin versus Weak Physisorption of Non-Functionalized Analogs on TiO2
On rutile TiO2(110) surfaces, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (designated 2HMCTPP in the study) forms a covalent bond through its carboxylic acid group, yielding densely packed layers of upright-standing molecules. In contrast, the non-functionalized analog zinc tetraphenylporphyrin (ZnTPP) adsorbs as flat-lying molecules through weak van der Waals interactions only. When both species are co-deposited, the carboxylated compound does not displace ZnTPP as would be expected for competitive binding; instead, it anchors upright on free adsorption sites between flat-lying ZnTPP molecules, demonstrating a fundamentally different binding motif that is inaccessible to non-functionalized porphyrins [1].
| Evidence Dimension | Surface binding mode and adsorption geometry on TiO2(110) |
|---|---|
| Target Compound Data | Covalent bonding via -COOH group; upright-standing molecular orientation; densely packed monolayer |
| Comparator Or Baseline | ZnTPP (zinc tetraphenylporphyrin): weak van der Waals interactions only; flat-lying molecular orientation |
| Quantified Difference | Qualitative but definitive: covalent anchoring (chemisorption) versus weak physisorption; upright versus flat-lying geometry |
| Conditions | Rutile TiO2(110) single crystal surface under ultra-high vacuum; deposition at low temperature followed by thermal annealing; characterized by XPS |
Why This Matters
The covalent anchoring mode enables stable surface functionalization for dye-sensitized solar cells and photocatalytic systems where non-functionalized porphyrins would desorb under operational conditions.
- [1] Muth M, Wolfram A, Steinrück H-P, Lytken O. Coadsorption of ZnTPP and 2HMCTPP on Rutile TiO2(110). ChemPhysChem, 2024. View Source
